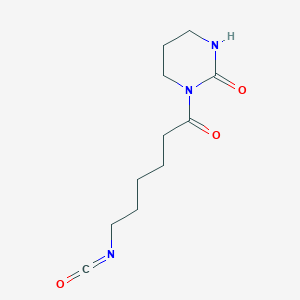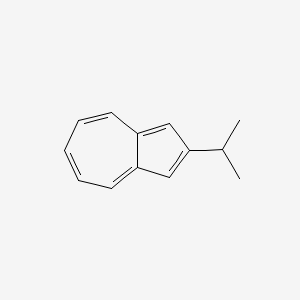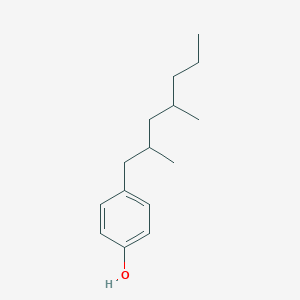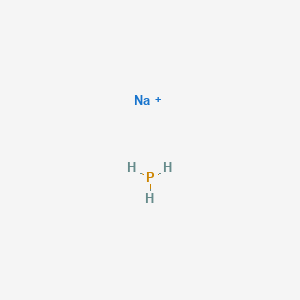
sodium;phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phosphane, also known as sodium phosphide, is a chemical compound composed of sodium and phosphane. It is represented by the chemical formula NaPH₂. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Sodium phosphane can be synthesized through several methods. One common method involves the reaction of sodium metal with phosphane gas (PH₃) under controlled conditions. This reaction typically occurs at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ 2Na + PH₃ \rightarrow 2NaPH₂ ]
In industrial settings, sodium phosphane is often produced by the direct combination of sodium and phosphane gas in a reactor vessel. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Sodium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Sodium phosphane can be oxidized to form sodium phosphate and hydrogen gas. This reaction is typically carried out using an oxidizing agent such as oxygen or chlorine. [ 2NaPH₂ + O₂ \rightarrow 2NaPO₂ + H₂ ]
-
Reduction: : Sodium phosphane can be reduced to form sodium and phosphane gas. This reaction is typically carried out using a reducing agent such as hydrogen gas. [ 2NaPH₂ + H₂ \rightarrow 2Na + 2PH₃ ]
-
Substitution: : Sodium phosphane can undergo substitution reactions with various halogens to form sodium halides and phosphane gas. [ 2NaPH₂ + Cl₂ \rightarrow 2NaCl + 2PH₃ ]
Aplicaciones Científicas De Investigación
Sodium phosphane has several scientific research applications, including:
-
Chemistry: : Sodium phosphane is used as a reagent in various chemical reactions, including the synthesis of organophosphorus compounds and phosphine ligands.
-
Biology: : Sodium phosphane is used in biological research to study the effects of phosphane on cellular processes and enzyme activity.
-
Medicine: : Sodium phosphane is being investigated for its potential use in the treatment of certain medical conditions, such as cancer and bacterial infections.
-
Industry: : Sodium phosphane is used in the production of semiconductors, as a catalyst in chemical reactions, and as a reducing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium phosphane involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a useful reagent in various chemical reactions. In biological systems, sodium phosphane can interact with cellular components, such as proteins and enzymes, to modulate their activity and function.
Comparación Con Compuestos Similares
Sodium phosphane can be compared to other similar compounds, such as sodium hydride (NaH) and sodium amide (NaNH₂). While all three compounds contain sodium, they differ in their reactivity and applications:
-
Sodium Hydride (NaH): : Sodium hydride is a strong base and reducing agent used in organic synthesis. It is less reactive than sodium phosphane and is primarily used in deprotonation reactions.
-
Sodium Amide (NaNH₂): : Sodium amide is a strong base and nucleophile used in organic synthesis. It is more reactive than sodium phosphane and is used in various substitution and elimination reactions.
Sodium phosphane is unique in its ability to donate electrons and form covalent bonds with other molecules, making it a versatile reagent in both chemical and biological research.
Propiedades
Número CAS |
91230-39-6 |
|---|---|
Fórmula molecular |
H3NaP+ |
Peso molecular |
56.987 g/mol |
Nombre IUPAC |
sodium;phosphane |
InChI |
InChI=1S/Na.H3P/h;1H3/q+1; |
Clave InChI |
IAQWRMIZQAUKEA-UHFFFAOYSA-N |
SMILES canónico |
[Na+].P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
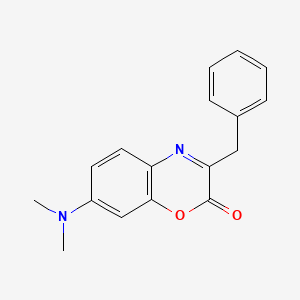
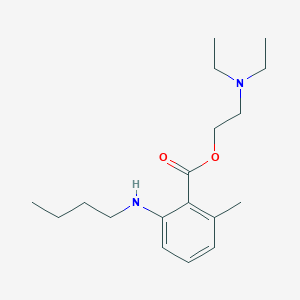

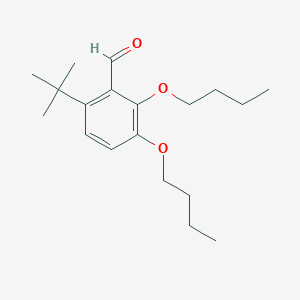
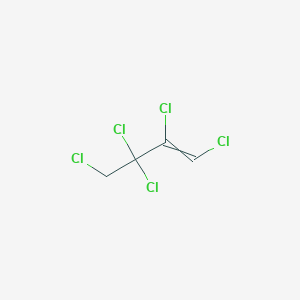
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
